2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
CAS No.: 955219-57-5
Cat. No.: VC5686641
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406
* For research use only. Not for human or veterinary use.
![2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide - 955219-57-5](/images/structure/VC5686641.png)
Specification
CAS No. | 955219-57-5 |
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Molecular Formula | C20H22N2O4 |
Molecular Weight | 354.406 |
IUPAC Name | 2-(2-methoxyphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Standard InChI | InChI=1S/C20H22N2O4/c1-25-17-9-5-6-10-18(17)26-14-19(23)21-12-15-11-20(24)22(13-15)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,23) |
Standard InChI Key | GYDWNBANAYUGSL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central acetamide group (-NH-C(=O)-CH2-) bridging two distinct moieties:
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2-Methoxyphenoxy group: A substituted phenyl ring with a methoxy (-OCH3) group at the ortho position and an ether linkage to the acetamide nitrogen.
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5-Oxo-1-phenylpyrrolidin-3-ylmethyl group: A pyrrolidinone ring (5-membered lactam) substituted with a phenyl group at position 1 and a methylene (-CH2-) linker at position 3.
The stereochemistry of the pyrrolidinone ring and spatial arrangement of substituents may influence biological activity, though specific configurational data for this compound remain unreported .
Molecular Formula and Physicochemical Properties
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Molecular Formula: C₂₁H₂₂N₂O₄
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Molecular Weight: 366.41 g/mol (calculated using atomic masses from )
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Key Functional Groups:
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Lactam (pyrrolidinone)
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Acetamide
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Aryl ether
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Table 1: Comparative Physicochemical Data for Structural Analogs
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely involves a multi-step sequence:
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Formation of 5-Oxo-1-phenylpyrrolidin-3-ylmethanamine:
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Preparation of 2-(2-Methoxyphenoxy)acetic Acid:
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Amide Coupling:
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Reaction of the acetic acid derivative with the pyrrolidinone-containing amine using carbodiimide coupling agents (e.g., DCC, EDC).
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Critical Reaction Parameters:
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Temperature: 0–5°C during amine activation
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Solvent: Anhydrous dichloromethane or DMF
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Catalysis: 4-Dimethylaminopyridine (DMAP) for enhanced acyl transfer
Industrial-Scale Considerations
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Purification: Likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
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Yield Optimization:
Preclinical Research Gaps
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